NS6180 is a synthetic, small-molecule compound belonging to the benzothiazinone class. It is widely recognized for its potent and selective inhibitory action on the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as KCNN4, IK1, or the Gárdos channel). [] This channel plays a critical role in various physiological processes, including immune cell activation, smooth muscle cell proliferation, and microglial activity. NS6180 serves as a valuable tool in investigating the role of KCa3.1 in these processes, and it holds potential as a therapeutic agent for various conditions, including autoimmune diseases, fibroproliferative disorders, and certain types of cancer. []
The synthesis of NS6180 involves several key steps, utilizing commercially available starting materials without the need for further purification. The process begins with the formation of the benzothiazinone core structure, which is then functionalized to introduce the trifluoromethyl group and phenyl moiety. Specific reagents and conditions are critical for ensuring the desired purity and yield.
NS6180's molecular structure is characterized by a compact arrangement with minimal rotatable bonds, which enhances its binding affinity to target proteins. The compound features a benzothiazinone scaffold that distinguishes it from other potassium channel blockers.
The structural analysis indicates that NS6180 interacts specifically with amino acid residues T250 and V275 in the KCa3.1 channel, which are pivotal for its inhibitory action .
NS6180 participates in various chemical reactions primarily related to its interaction with potassium calcium channels. The compound exhibits high potency as an inhibitor of KCa3.1 channels, with an inhibitory concentration (IC50) of approximately 9 nM.
The mechanism of action of NS6180 involves its selective inhibition of KCa3.1 channels, which play a significant role in calcium signaling within immune cells. By blocking these channels, NS6180 effectively modulates T-cell function.
NS6180 exhibits several notable physical and chemical properties that influence its pharmacological profile.
NS6180 has promising applications in both research and clinical settings:
Research indicates that NS6180 may serve as an effective immunosuppressive agent, providing a novel approach to managing autoimmune conditions by selectively targeting calcium signaling pathways in immune cells .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: